molecular formula C22H25ClN4O2S B305626 N-(3-chloro-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B305626
M. Wt: 445 g/mol
InChI Key: IOBLLJJIDFIMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the inhibition of various enzymes and pathways that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of histone deacetylases, which are enzymes that play a crucial role in regulating gene expression.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis, which is a process of programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential processes for the metastasis of cancer. It has also been found to reduce inflammation and oxidative stress in various cell types.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(3-chloro-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its potent anticancer activity against various cancer cell lines. It also exhibits anti-inflammatory, antimicrobial, and antifungal properties, which make it a versatile compound for various applications. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research and development of N-(3-chloro-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One of the areas of research is to develop more efficient synthesis methods for this compound to increase its yield and purity. Another area of research is to study the structure-activity relationship of this compound to develop more potent analogs. Additionally, further studies are required to investigate the pharmacokinetics and pharmacodynamics of this compound to determine its efficacy and safety in vivo.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves a multi-step process that includes the reaction of 3-chloro-4-methylbenzaldehyde with 2-mercaptoethylamine to obtain 3-chloro-4-methylbenzyl mercaptan. This is followed by the reaction of 3-chloro-4-methylbenzyl mercaptan with 4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol to obtain the desired product.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory, antimicrobial, and antifungal properties.

properties

Product Name

N-(3-chloro-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C22H25ClN4O2S

Molecular Weight

445 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[4-(2-methoxyethyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H25ClN4O2S/c1-16-8-10-18(14-19(16)23)24-21(28)15-30-22-26-25-20(27(22)12-13-29-2)11-9-17-6-4-3-5-7-17/h3-8,10,14H,9,11-13,15H2,1-2H3,(H,24,28)

InChI Key

IOBLLJJIDFIMTA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CCOC)CCC3=CC=CC=C3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CCOC)CCC3=CC=CC=C3)Cl

Origin of Product

United States

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